![molecular formula C12H10ClNO3 B1359960 (4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one CAS No. 1142199-13-0](/img/structure/B1359960.png)
(4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one
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Description
“(4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one” is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 . It is used for research and development purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one” include a molecular weight of 251.67 . Unfortunately, other properties such as density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Drug Discovery
Isoxazole compounds are widely used in drug discovery research due to their varied biological activities. They can function as anticancer agents , HDAC inhibitors , antioxidants , antibacterial , and antimicrobial agents .
Pharmaceutical Industry
In pharmaceuticals, isoxazole derivatives have been utilized for their antimicrobial , antitumor , anticancer , antifungal , and antibacterial activities .
Material Science
Isoxazole compounds find applications in material science as photochromic materials , electrochemical probes for copper ions (Cu 2+), components in dye-sensitized solar cells , high energy materials, and liquid crystals .
Dyes and Lubricants
Isoxazole rings have been integrated into dyes, electric insulating oils, high-temperature lubricants, and polyisoxazoles have found use as semiconductors .
Eco-friendly Synthesis
Isoxazole synthesis has seen advancements with new eco-friendly synthetic strategies being developed, which could be relevant in various fields including environmental science .
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-11-5-3-2-4-8(11)6-9-10(7-13)14-17-12(9)15/h2-6H,7H2,1H3/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNWTSVIAZVNDE-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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